5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7FO2 and a molecular weight of 166.15 g/mol . This compound is known for its unique structure, which includes a fluorine atom and a hydroxyl group attached to an indanone core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the fluorination and hydroxylation of an indanone precursor. One common method involves the reaction of 5-fluoroindanone with a hydroxylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indanone derivatives.
Scientific Research Applications
5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
6-Hydroxy-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the fluorine atom.
5-Fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the hydroxyl group.
Uniqueness: 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties.
Biological Activity
5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound possesses a unique structure characterized by the presence of both a fluorine atom and a hydroxyl group, which are believed to contribute to its biological properties.
- Molecular Formula: C9H7FO2
- Molecular Weight: 166.15 g/mol
- CAS Number: 917885-01-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom and hydroxyl group enhance the compound's reactivity and binding affinity to various biological molecules, potentially leading to effects such as enzyme inhibition or receptor modulation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival. For instance, it has been noted for its selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which plays a role in tumor progression .
Study on COX Inhibition
A study explored the structure-activity relationship of various indanone derivatives, including this compound. The findings revealed that modifications at specific positions on the indanone ring could enhance COX inhibition. The compound demonstrated significant selectivity for COX-1 over COX-2 in cultured human ovarian cancer cells (OVCAR-3), highlighting its potential as a therapeutic agent with reduced side effects compared to non-selective NSAIDs .
Antimicrobial Screening
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential utility in treating bacterial infections.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
6-Hydroxy-2,3-dihydro-1H-inden-1-one | Lacks fluorine | Moderate antimicrobial activity |
5-Fluoro-2,3-dihydro-1H-inden-1-one | Lacks hydroxyl group | Lower anticancer activity |
7-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one | Different functional group positioning | Similar antimicrobial properties |
Properties
IUPAC Name |
5-fluoro-6-hydroxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHPPGLYOYCXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661191 | |
Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917885-01-9 | |
Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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